(2S)-2-Ethyl-3-methylbutan-1-ol
Description
Properties
CAS No. |
56116-35-9 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.2 g/mol |
IUPAC Name |
(2S)-2-ethyl-3-methylbutan-1-ol |
InChI |
InChI=1S/C7H16O/c1-4-7(5-8)6(2)3/h6-8H,4-5H2,1-3H3/t7-/m1/s1 |
InChI Key |
OXFFPTMSBXBVLZ-SSDOTTSWSA-N |
SMILES |
CCC(CO)C(C)C |
Isomeric SMILES |
CC[C@H](CO)C(C)C |
Canonical SMILES |
CCC(CO)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares (2S)-2-Ethyl-3-methylbutan-1-ol with structurally related alcohols:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Alcohol Type | Key Features |
|---|---|---|---|---|---|---|
| This compound | C₇H₁₆O | 116.204 | Not reported | Not reported | Primary | Chiral center (S-configuration) |
| 2-Methyl-3-buten-2-ol | C₅H₁₀O | 86.13 | 98–99 | 0.824 | Tertiary | Unsaturated (double bond) |
| 3-Methyl-2-buten-1-ol | C₅H₁₀O | 86.13 | 140 | 0.84 | Primary | Unsaturated (allylic alcohol) |
| 2-Ethyl-3,3-dimethylbutan-1-ol | C₈H₁₈O | 130.228 | Not reported | Not reported | Primary | Increased branching |
| 2-Phenyl-3-butyn-2-ol | C₁₀H₁₀O | 146.19 | Not reported | Not reported | Tertiary | Aromatic ring, triple bond |
Key Observations:
Primary vs. Tertiary Alcohols :
- The target compound and 3-Methyl-2-buten-1-ol are both primary alcohols , but the latter has a double bond, contributing to a higher boiling point (140°C vs. ~100–120°C estimated for the target compound) .
- Tertiary alcohols like 2-Methyl-3-buten-2-ol exhibit lower boiling points (98–99°C) due to weaker hydrogen bonding .
Functional Group Diversity :
- 2-Phenyl-3-butyn-2-ol incorporates an aromatic ring and a triple bond, drastically altering its reactivity (e.g., susceptibility to electrophilic substitution or alkyne-specific reactions) .
Physicochemical Properties
- Boiling Point: Expected to be lower than linear 1-heptanol (176°C) due to branching but higher than tertiary alcohols of similar mass (e.g., 2-Methyl-3-buten-2-ol at 98–99°C) .
- Density : Likely between 0.82–0.85 g/cm³, comparable to other branched alcohols .
- Solubility : Moderate solubility in water due to primary -OH group, with enhanced lipophilicity from ethyl and methyl branches .
Stereochemical Considerations
The (2S) configuration of the target compound distinguishes it from non-chiral analogs. This stereochemistry could influence:
- Biological Activity : Enantioselective interactions in enzymatic systems or receptor binding.
- Synthetic Utility: Potential use as a chiral building block in asymmetric synthesis .
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